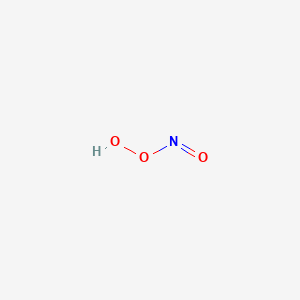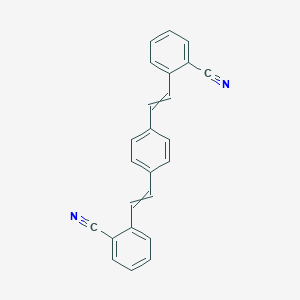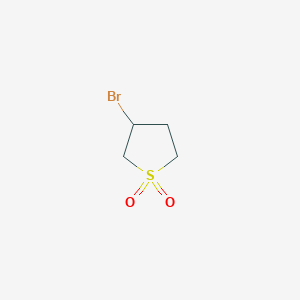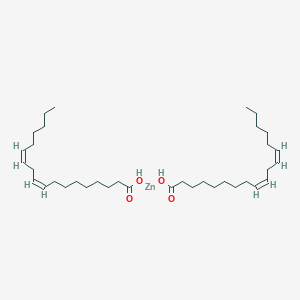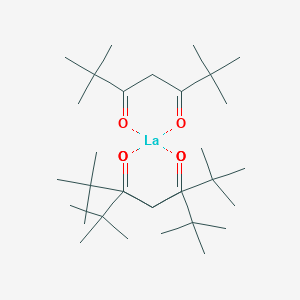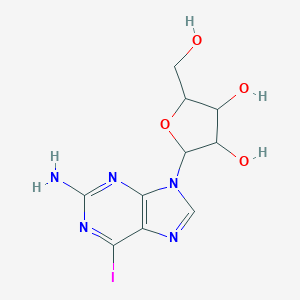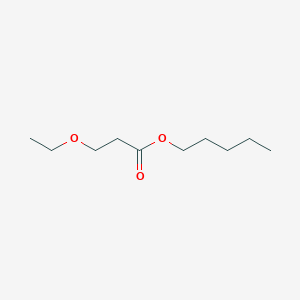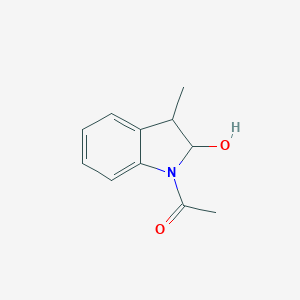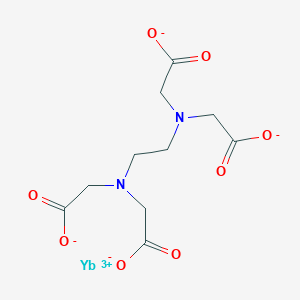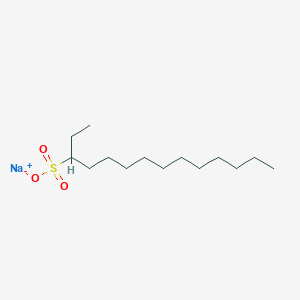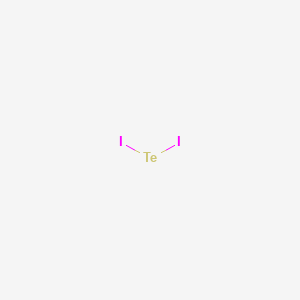
二碘化碲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tellurium diiodide is a compound with the formula TeI2 . It is a black solid that breaks down when heated to tellurium (II) iodide and iodine . It is a weak reducing agent and conducts electricity when melted . It is also an iron-gray solid that decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .
Physical And Chemical Properties Analysis
Tellurium diiodide is a black solid and an iron-gray solid . It breaks down when heated and conducts electricity when melted . It decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .
科学研究应用
Semiconductor Applications
Tellurium diiodide, like other tellurium compounds, has aroused wide interest in the field of semiconductors . Its unique properties make it suitable for use in various semiconductor devices.
Thermoelectric Applications
Tellurium diiodide is also used in thermoelectric applications . Its inherent structural anisotropy allows it to be used in devices that convert temperature differences into electric voltage or vice versa.
Piezoelectric Applications
In the field of piezoelectricity, tellurium diiodide has shown potential. Piezoelectric materials generate an electric charge in response to mechanical stress, and tellurium diiodide’s properties make it a candidate for such applications .
Biomedical Applications
Tellurium diiodide has been used in various biomedical applications. For instance, it has been used in phototherapy and reactive oxygen species (ROS)-related applications .
Nanotechnology
Tellurium diiodide has been used in the synthesis of one-dimensional (1D) Te nanomaterials, including nanowires, nanotubes, and nanoribbons . These nanostructures have found applications in various fields, from electronics to medicine.
Catalysis
Tellurium diiodide has been used in catalysis . Its unique chemical properties make it a useful catalyst in various chemical reactions.
Heavy Metal Removal
Another application of tellurium diiodide is in the removal of heavy metals . Its chemical properties allow it to bind with heavy metals, facilitating their removal from various mediums.
Solar Cell Industry
Tellurium diiodide has been used in the solar cell industry . Its semiconductor properties make it suitable for use in photovoltaic cells that convert sunlight into electricity.
未来方向
Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .
作用机制
Target of Action
It is known that tellurium compounds can interact with both telluride ions (Te 2−) and iodide ions (I −), forming various units with bonds to other tellurium atoms . .
Mode of Action
It is known that tellurium (II) and/or tellurium (IV) can form interactions with iodide species within crystals . These interactions, known as chalcogen-bonding interactions, involve comprehensive computational chemistry calculations and are underpinned by crystallographic data . .
Biochemical Pathways
Some studies have delved into the realm of chalcogen-bonding interactions, focusing on tellurium (II) and/or tellurium (IV) interactions with iodide species . .
Result of Action
It is known that tellurium compounds can form various units with bonds to other tellurium atoms
Action Environment
It is known that tellurium tetraiodide decomposes on heating to form gaseous TeI2 and Te(s) . .
属性
IUPAC Name |
iodo tellurohypoiodite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2Te/c1-3-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDMDRIQNXVVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium diiodide | |
Q & A
Q1: What is the molecular structure of tellurium diiodide and how does this influence its tendency to form supramolecular assemblies?
A1: Tellurium diiodide exhibits a bent molecular geometry with a bond angle of approximately 103.1° []. This structure, combined with the presence of a lone pair of electrons on the tellurium atom, allows TeI₂ to participate in weak intermolecular interactions, such as Te···I and I···I secondary bonding. These interactions contribute to the formation of supramolecular assemblies in the solid state [, ].
Q2: How does the replacement of iodine atoms in diethyltellurium diiodide with carboxylate groups affect its supramolecular structure?
A2: Substituting iodine atoms in diethyltellurium diiodide, (C₂H₅)₂TeI₂, with carboxylate groups leads to significant changes in the supramolecular assembly []. While (C₂H₅)₂TeI₂ forms zig-zag ribbons through Te---I secondary bonds, the carboxylate derivatives display a variety of structures like stairs, dimers, trimers, and tetramers. This change is attributed to the formation of intermolecular Te---O secondary bonds and C-H---O hydrogen bonds, demonstrating the influence of ligand modification on supramolecular organization.
Q3: Can tellurium diiodide act as a precursor for other organotellurium compounds?
A3: Yes, diethyltellurium diiodide can be used as a starting material for the synthesis of diethyltellurium bis(carboxylates) through metathesis reactions with the corresponding silver carboxylates [].
Q4: Are there any spectroscopic techniques commonly used to characterize tellurium diiodide and its derivatives?
A4: Yes, several spectroscopic techniques are employed for characterizing tellurium diiodide and related compounds. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and tellurium-125 nuclear magnetic resonance (¹²⁵Te NMR) spectroscopy [, ]. These techniques provide information about the functional groups, bonding environment, and structure of the compounds.
Q5: Has the molecular structure of tellurium diiodide been studied using computational methods?
A5: Yes, the geometric parameters and vibrational frequencies of tellurium dihalides, including TeI₂, have been calculated using various computational methods such as B3LYP, MP2, CCSD, and CCSD(T) with aug-cc-pVTZ basis sets []. These calculations provide insights into the bonding properties and electronic structure of TeI₂.
Q6: What is known about the stability of tellurium diiodide?
A7: Tellurium diiodide is known to be thermally unstable and decomposes upon heating. For instance, TeI₄ decomposes into iodine gas (I₂) and elemental tellurium (Te) upon sublimation []. The stability of organotellurium compounds can vary depending on the substituents attached to the tellurium atom.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
